molecular formula C20H23FN4O2 B2566189 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 1903246-46-7

2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2566189
CAS No.: 1903246-46-7
M. Wt: 370.428
InChI Key: DKEBPPNWJXWIRB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure with a variety of functional groups. This compound finds relevance in scientific research owing to its intricate chemistry and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone involves multiple steps:

  • Starting Materials

    • 2-Fluorophenol

    • 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine

    • Ethanone derivative

  • Reaction Conditions

    • Step 1: : Protection of 2-fluorophenol to prevent side reactions.

    • Step 2: : Condensation reaction between the protected 2-fluorophenol and an ethanone derivative under basic conditions.

    • Step 3: : Deprotection of the intermediate to yield the phenoxy group.

    • Step 4: : Coupling with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine in the presence of a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, large-scale production may involve optimized conditions like high-pressure reactors and continuous flow systems to enhance yield and purity while maintaining cost-efficiency. Solvent selection and purification steps are critical for ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the piperazine and cinnoline rings, potentially leading to the formation of N-oxides.

  • Reduction: : Reduction reactions might reduce double bonds within the cinnoline ring, affecting its aromaticity.

  • Substitution: : The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Requires reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Typically involves strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.

Major Products

  • Oxidation Products: : N-oxides of the piperazine or cinnoline rings.

  • Reduction Products: : Reduced cinnoline derivatives.

  • Substitution Products: : Substituted phenoxy derivatives where the fluorine is replaced by other nucleophiles.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is utilized in various fields:

  • Chemistry: : As a model compound for studying aromatic substitution and oxidation reactions.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is often studied in the context of its biological effects:

  • Molecular Targets: : May interact with receptors or enzymes, altering their activity.

  • Pathways Involved: : Could influence signaling pathways involving neurotransmitters or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

  • 2-(2-Bromophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

  • 2-(2-Iodophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Uniqueness

The fluorine atom in 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone imparts unique chemical properties, such as increased metabolic stability and lipophilicity, compared to its halogenated analogs. This can lead to distinct biological activities and improved performance in certain applications.

There you go—a comprehensive exploration of this compound

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-6-2-4-8-18(16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-5-1-3-7-17(15)22-23-19/h2,4,6,8,13H,1,3,5,7,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEBPPNWJXWIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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